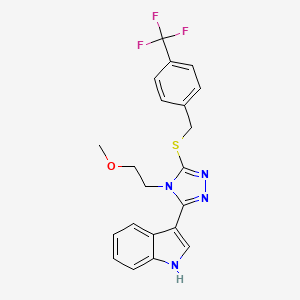

3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically begins with indole derivatives, 4-(trifluoromethyl)benzyl chloride, and 1,2,4-triazole precursors.

Reaction Steps

Step 1: : Synthesis of 2-methoxyethyl-substituted indole through an alkylation reaction.

Step 2: : Formation of 4H-1,2,4-triazole by reacting appropriate hydrazides with orthoesters.

Step 3: : Thioether formation by substituting 4-(trifluoromethyl)benzyl chloride with the indole and triazole intermediate.

Conditions: : Typical conditions involve organic solvents like dichloromethane, moderate heating, and the use of bases or catalysts to facilitate reactions.

Industrial Production Methods

Scale-Up: : Industrial synthesis may utilize flow reactors and continuous processes to enhance yield and reproducibility.

Purification: : Techniques such as chromatography and recrystallization are employed to isolate and purify the target compound.

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

Reduction: : The triazole ring can be hydrogenated under suitable conditions.

Substitution: : Halogen substitution on the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Hydrogen gas with palladium or nickel catalysts.

Substitution: : Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation Products: : Sulfoxides or sulfones.

Reduction Products: : Fully saturated triazole derivatives.

Substitution Products: : Varies based on nucleophile used, e.g., amine or alcohol substitution products.

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4OS/c1-29-11-10-28-19(17-12-25-18-5-3-2-4-16(17)18)26-27-20(28)30-13-14-6-8-15(9-7-14)21(22,23)24/h2-9,12,25H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNGYYXOCDMAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound's versatility makes it valuable in multiple fields:

Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

Medicine: : Exploring its role as a potential drug candidate due to its unique structure.

Industry: : Utilized in materials science for creating new polymers or as a ligand in catalysis.

Mechanism of Action

Similar Compounds

3-(4-(2-ethyl)-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Features different substituents, offering varied reactivity and biological activity.

3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Shares structural similarities but differs in the trifluoromethyl group, influencing its chemical behavior.

Uniqueness: : This compound's trifluoromethyl group imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. Its potential for forming diverse chemical interactions makes it a valuable tool in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.